Capaurine
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Overview
Description
Capaurine is an alkaloid isolated from root tubers of Stephania kwangsiensis H.S. Lo.
Scientific Research Applications
Pharmacological Actions
Capaurine, an alkaloid isolated from Corydalis aurea, exhibits significant pharmacological actions. Studies have shown that capaurine can cause paralysis in frogs and induce convulsions in mice and rabbits due to its central origin effects. Additionally, it has a depressive impact on the heart and smooth muscles of the intestine and uterus (Reynolds & Waud, 1944).
Myocardial Cell Apoptosis in Ischemia Reperfusion
Capaurine has been observed to suppress myocardial cell apoptosis in rat heart muscle and down-regulate the expression of Fas gene protein, thereby offering cardioprotection (Deng Yong-ping, 2012).
Intervention of Myocardial Ischemia-Reperfusion Arrhythmia
Research indicates that capaurine pretreatment can effectively reduce the incidences of ventricular tachycardia and fibrillation in rats. It can also delay the onset of arrhythmia and shorten its duration, highlighting its potential in treating myocardial ischemia-reperfusion arrhythmia (Liu Junzhe, 2010).
L-Type Calcium Channel Kinetics in Myocardial Cells
Capaurine pretreatment has been found to influence the L-type calcium channel kinetics of myocardial cell membranes in ischemia-reperfusion injury rats. This suggests that capaurine's therapeutic effect for ischemia-reperfusion injury may be achieved by protecting myocardial cells through the prevention of intracellular calcium overload (Liu Junzhe, 2010).
properties
CAS RN |
478-14-8 |
---|---|
Product Name |
Capaurine |
Molecular Formula |
C21H25NO5 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-1-ol |
InChI |
InChI=1S/C21H25NO5/c1-24-16-6-5-12-9-15-18-13(10-17(25-2)21(27-4)19(18)23)7-8-22(15)11-14(12)20(16)26-3/h5-6,10,15,23H,7-9,11H2,1-4H3/t15-/m0/s1 |
InChI Key |
GSPIMPLJQOCBFY-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC |
SMILES |
COC1=C(C2=C(CC3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC |
Canonical SMILES |
COC1=C(C2=C(CC3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Capaurine; (-)-Capaurine; NSC 404532; NSC-404532; NSC404532; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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